molecular formula C8F15N B1585098 Perfluorooctanonitrile CAS No. 647-12-1

Perfluorooctanonitrile

Cat. No.: B1585098
CAS No.: 647-12-1
M. Wt: 395.07 g/mol
InChI Key: FULLNJNBFUCVES-UHFFFAOYSA-N
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Description

Perfluorooctanonitrile, also known as this compound, is a fluorinated organic compound with the molecular formula C8F15N. It is characterized by its high thermal stability and resistance to chemical reactions due to the presence of strong carbon-fluorine bonds. This compound is commonly used in various industrial applications and scientific research due to its unique properties.

Scientific Research Applications

Perfluorooctanonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions due to its stability and reactivity.

    Biology: Researchers use this compound to study the effects of fluorinated compounds on biological systems, including their potential as drug candidates.

    Medicine: this compound is investigated for its potential use in medical imaging and as a component in drug delivery systems.

    Industry: It is used in the production of specialized coatings, lubricants, and surfactants due to its unique chemical properties.

Mechanism of Action

Target of Action

Perfluorooctanonitrile, also known as Pentadecafluorooctanenitrile, is a cyanide terminated oligomer of polytetrafluoroethene It has been suggested that the nervous system is one of the most sensitive targets of environmental contaminants, including this compound .

Mode of Action

It has been suggested that this compound and other perfluoroalkylated compounds may affect the thyroid system, influence the calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation . These interactions could potentially lead to neurobehavioral effects, particularly in developmentally exposed animals .

Biochemical Pathways

It has been suggested that this compound and other perfluoroalkylated compounds may induce subtle and inconclusive neurobehavioral effects, often induced at concentrations where other toxic effects also are expected .

Pharmacokinetics

Due to the carbon–fluorine bond, which has a very high bond strength, this compound is extremely persistent towards degradation . This persistence could potentially impact the bioavailability of this compound.

Result of Action

The result of this compound’s action is to cool the species to rotational temperatures below 4 K . The pure rotational spectrum of the oligomer has been recorded, and a total of 111 transitions have been identified involving rotational J levels between 6 and 40 . The data shows that the seven carbon perfluorinated chain for the isolated oligomer twists approximately 104° .

Action Environment

This compound is extremely persistent in the environment due to the carbon–fluorine bond, which has a very high bond strength . This persistence, along with its widespread use in various products, has led to this compound becoming ubiquitously spread in the environment . Environmental factors, such as the presence of other substances that in combination reach harmful concentrations, could potentially influence the action, efficacy, and stability of this compound .

Safety and Hazards

Pentadecafluorooctanenitrile is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding breathing its vapors and wearing protective gloves, clothing, and eye/face protection .

Preparation Methods

Perfluorooctanonitrile can be synthesized through several methods. One common synthetic route involves the reaction of perfluorooctanoic acid with ammonia, resulting in the formation of pentadecafluorooctanenitrile. The reaction typically requires high temperatures and the presence of a catalyst to proceed efficiently. Industrial production methods often involve the use of specialized equipment to handle the highly reactive and corrosive nature of the starting materials and products.

Chemical Reactions Analysis

Perfluorooctanonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert pentadecafluorooctanenitrile into perfluorinated amines.

    Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups, such as hydroxyl or amino groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Perfluorooctanonitrile is unique among fluorinated compounds due to its specific structure and properties. Similar compounds include:

    Perfluorooctanoic acid (PFOA): Another fluorinated compound with similar stability and reactivity, but with different functional groups.

    Perfluorooctanesulfonic acid (PFOS): Known for its use in industrial applications, PFOS has similar chemical properties but different environmental and health impacts.

    Hexafluoropropylene oxide dimer acid (HFPO-DA): A fluorinated alternative to PFOA and PFOS, with unique properties and applications.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F15N/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULLNJNBFUCVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215028
Record name Perfluorooctanenitrile
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Molecular Weight

395.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647-12-1
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanenitrile
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Record name Perfluorooctanenitrile
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Record name 647-12-1
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Record name Perfluorooctanenitrile
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Record name Perfluorooctanenitrile
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Synthesis routes and methods

Procedure details

Monoamidines were synthesized in accordance with the method of the invention as follows. In a four-neck flask, provided with a mixer, thermometer, back-flow condenser and a dropping funnel, 41.1 g (0.01 mole) of dry C7F15COOH were added and blended with 32.0 g methanol and 19. ml of concentrated H2SO4. The mixture was boiled for 6 hours, then washed with water and dried with MgSO4. The product, an ester, was distilled (Tboiling of 158° C.). The yield was 90-95% (39.2 g) using the procedure as described in U.S. Pat. No. 2,570,116 (1951). In a four-neck flask, provided with mixer, thermometer, condenser and the tube for introduction of gas, 39.2 g of C7F15COOCH3 and 100 ml diethyl ether were added. Additionally, ammonia gas was provided, and ice was used as necessary to cool the flask. The completion of the reaction was checked by gas-liquid chromatography by noting the absence of C7F15COOCH3 in the ether solution. The ether was distilled off, and the solid product was dried in air. 37.0 g of C7F15CONH2 were obtained (a yield of 97.9%) and the product had a Tboiling of 90° C. In a round-bottom flask, 37.0 g of C7F15CONH2 (0.0896 mol) that had been ground into a fine powder and 63.6 g of P2O5 were added. The materials were thoroughly mixed, and a reflux condenser was placed on the flask and heated at 100-200° C. The product C7F15—CN was obtained in an amount of 30.1 g (a yield of 85%), and had a Tboiling of 90° C. The reaction scheme as noted above appears representatively below:
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
63.6 g
Type
reactant
Reaction Step One
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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